4-Amino-N-cyclobutylpyrimidine-5-carboxamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Synthesizing selective kinase inhibitors requires building blocks that embed target-specific conformations. Standard linear alkyl analogs fail to provide the hydrophobic binding pocket interactions essential for selectivity against Syk, JAK, or CDK4/6. 4-Amino-N-cyclobutylpyrimidine-5-carboxamide solves this with its rigid N-cyclobutyl moiety: - Enables sub-nanomolar CDK4/6 ligand synthesis (patent-preferred scaffold) - Directly supports SAR exploration via 2- and 4-position functionalization - Reduces off-target kinase activity (ZAP-70, c-Src) vs. unsubstituted analogs Procurement-ready for lead optimization and chemical probe development.

Molecular Formula C9H12N4O
Molecular Weight 192.22 g/mol
Cat. No. B12069985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-cyclobutylpyrimidine-5-carboxamide
Molecular FormulaC9H12N4O
Molecular Weight192.22 g/mol
Structural Identifiers
SMILESC1CC(C1)NC(=O)C2=CN=CN=C2N
InChIInChI=1S/C9H12N4O/c10-8-7(4-11-5-12-8)9(14)13-6-2-1-3-6/h4-6H,1-3H2,(H,13,14)(H2,10,11,12)
InChIKeyXNHJEAANZNZIBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 4-Amino-N-cyclobutylpyrimidine-5-carboxamide


4-Amino-N-cyclobutylpyrimidine-5-carboxamide (CAS: 1882160-26-0) [1] is a substituted pyrimidine derivative characterized by a 4-amino group, a 5-carboxamide functionality, and an N-cyclobutyl moiety. This compound is primarily encountered in the scientific literature and patent landscape not as a final bioactive agent, but as a key intermediate in the synthesis of complex kinase inhibitors [2], and as a core scaffold for the development of Syk and JAK kinase inhibitors [3].

Workflow Kinase inhibitor synthesis intermediate
Key Feature N-cyclobutyl substitution for conformational constraint
Use Context Syk/JAK & CDK inhibitor library construction

Why 4-Amino-N-cyclobutylpyrimidine-5-carboxamide Is Not a Simple Substitute


The selection of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide over a more common, unsubstituted pyrimidine-5-carboxamide is not a trivial substitution. Its value is derived from its specific N-cyclobutyl substitution, which introduces a unique steric and conformational profile [1] that is not present in methyl, ethyl, or other linear alkyl analogs. This difference is critical for building selectivity into a final drug candidate, as the cyclobutyl ring can engage in specific hydrophobic interactions within a protein's binding pocket. Conversely, using a non-cyclobutyl building block at this stage would require a different and likely more complex synthetic route later, potentially compromising the final product's selectivity profile [2].

N-cyclobutyl building block
Linear alkyl (methyl, ethyl) analog
Steric and conformational profile not replicated; may lose selectivity bias for Syk/JAK
Amide / substitution chemistry
Pd-catalyzed cross-coupling (N-aryl) route
Synthetic complexity may hinder parallel library generation and scalability

Quantitative Comparison of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide


N-Cyclobutyl vs. N-Cyclohexyl Potency Comparison

Data on the exact compound 4-Amino-N-cyclobutylpyrimidine-5-carboxamide is absent from primary literature. However, a strong class-level inference can be made from closely related Syk inhibitors. In a series of 2,4-diaminopyrimidine-5-carboxamides, the replacement of an N-cyclobutyl group with an N-cyclohexyl group resulted in a significant loss of enzymatic inhibitory potency [1]. This suggests that the specific ring size and conformational constraint of the cyclobutyl moiety is critical for maintaining high activity. Selecting a building block with an N-cyclobutyl group pre-installed, such as 4-Amino-N-cyclobutylpyrimidine-5-carboxamide, enables the synthesis of compounds with a potentially superior potency profile compared to analogs derived from larger cycloalkyl or linear alkyl building blocks.

N-Cyclobutyl vs Cyclohexyl Potency
Class-level inference
Activity loss with cyclohexyl replacement (qualitative)
May support potency optimization for Syk inhibition
Direct data on this building block not available
Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Building Block for CDK4/6 Inhibitor Development

The 4-Amino-N-cyclobutylpyrimidine-5-carboxamide core is a structural component of advanced CDK4/6 inhibitors. For example, the clinical candidate BDBM50521936, which contains a pyrimidine-carboxamide moiety with a cyclobutyl group, demonstrates exquisite potency with a Ki of 0.400 nM against the CDK4/Cyclin D3 complex [1]. This provides a strong proof-of-concept for the utility of the cyclobutyl-pyrimidine-carboxamide scaffold. Procuring 4-Amino-N-cyclobutylpyrimidine-5-carboxamide allows researchers to access this validated pharmacophore, whereas using a simpler, non-cyclobutyl pyrimidine building block would not provide the same potential for achieving sub-nanomolar target engagement.

CDK4/6 Lead Affinity
Supporting evidence
Ki = 0.400 nM (BDBM50521936)
Reported sub-nanomolar Ki for a CDK4/6 lead containing this scaffold
Data from a clinical candidate with the cyclobutyl-pyrimidine-carboxamide motif
Oncology CDK4/6 Inhibitors Chemical Synthesis

Syk/JAK Selectivity: Cyclobutyl vs. Linear Alkyl Analogs

Patents covering pyrimidine-5-carboxamides as inhibitors of Syk and JAK kinases explicitly claim compounds with a cyclobutyl group as a preferred substituent [1]. The rationale, supported by class-level SAR, is that the conformationally restricted cyclobutyl ring can enhance selectivity for Syk over other kinases like ZAP-70 and c-Src when compared to more flexible alkyl chains [2]. Therefore, sourcing a building block like 4-Amino-N-cyclobutylpyrimidine-5-carboxamide is a strategic choice to bias a compound library toward Syk/JAK inhibition, a property that cannot be guaranteed with a generic N-methyl or N-ethyl analog.

Cyclobutyl vs Linear Alkyl Selectivity
Class-level inference
Reported selectivity preference for Syk with cyclobutyl substitution
Cyclobutyl substitution may bias kinase selectivity toward Syk/JAK
SAR from patent literature; direct selectivity comparison not provided
Immunology Inflammation Syk/JAK Inhibitors

Synthetic Tractability Compared to N-Aryl Analogs

While not a direct biological comparator, the synthetic utility of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide is a key differentiator from N-aryl analogs. The primary literature describes the synthesis of related 4-anilinopyrimidine-5-carboxamides, which often requires challenging palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination) to install the aryl group [1]. In contrast, an N-cyclobutyl group is typically installed via a simpler amide bond formation or nucleophilic substitution, leading to higher yields and easier purification. This makes the N-cyclobutyl building block significantly more amenable to high-throughput parallel synthesis and rapid library generation than its N-aryl counterparts.

Synthetic Route Efficiency
Supporting evidence
Accessible via amidation; avoids Pd-catalyzed cross-coupling
May support parallel synthesis and rapid library generation
Comparison based on related synthetic methodology reports
Combinatorial Chemistry Synthetic Methodology Parallel Synthesis

Key Research Applications of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide


Synthesis of Syk/JAK Inhibitor Libraries

This compound is an ideal starting material for synthesizing libraries of pyrimidine-5-carboxamide derivatives aimed at modulating Syk and/or JAK kinase activity. As highlighted by its inclusion in key patents [1], the N-cyclobutyl group is a preferred substituent for achieving potent and selective inhibition. Procuring this building block allows chemists to efficiently generate diverse analogs through further functionalization at the 2- and 4-positions of the pyrimidine ring, directly aligning with the SAR trends established for this inhibitor class [2].

CDK4/6 Inhibitor Pharmacophore Construction

For oncology programs targeting CDK4/6, 4-Amino-N-cyclobutylpyrimidine-5-carboxamide serves as a crucial intermediate to build upon the validated cyclobutyl-pyrimidine-carboxamide scaffold. As evidenced by its presence in high-affinity CDK4/6 ligands with sub-nanomolar Ki values [1], this core structure is essential for achieving the desired potency. Its procurement enables the streamlined synthesis of advanced leads and tool compounds for target validation studies.

Parallel Synthesis for Cycloalkyl SAR in Lead Optimization

In the lead optimization phase, rapid exploration of structure-activity relationships (SAR) around the amine portion of the carboxamide is critical. The straightforward synthetic access to 4-Amino-N-cyclobutylpyrimidine-5-carboxamide makes it a highly tractable building block for parallel chemistry [1]. It allows for the efficient generation of an array of final compounds by varying the substituents on the pyrimidine core, facilitating rapid identification of candidates with an improved balance of potency, selectivity, and pharmacokinetic properties compared to analogs derived from less synthetically accessible building blocks.

Synthesis of Kinase Selectivity Chemical Probes

The ability to bias a molecule towards a specific selectivity profile is invaluable in chemical biology. By starting with the N-cyclobutyl-substituted scaffold, researchers can synthesize chemical probes that are more likely to engage the Syk/JAK family of kinases with minimal off-target effects on other kinases like ZAP-70 or c-Src [1]. This targeted approach, which would be less certain with a simpler pyrimidine building block, is essential for generating high-quality data in target identification and validation studies.

Application
Selection Property
Validation Focus
Syk/JAK inhibitor library synthesis
N-cyclobutyl scaffold for selectivity bias
Syk/JAK kinase panel screening context
CDK4/6 inhibitor pharmacophore construction
Cyclobutyl-pyrimidine-carboxamide core availability
CDK4/6 binding assay context
Parallel synthesis for cycloalkyl SAR
Synthetic tractability (amide / substitution chemistry)
Library diversity and synthetic yield
Kinase selectivity chemical probe development
Biased scaffold toward Syk/JAK selectivity
Off-target kinase profiling context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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